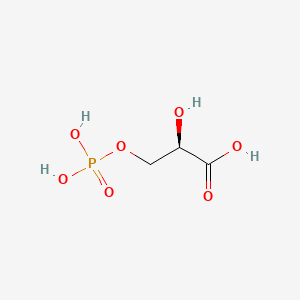

3-Phospho-D-glyceric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-3-phosphonooxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJPPGNTCRNQQC-UWTATZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862427 |

Source

|

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-11-1, 3443-58-1 |

Source

|

| Record name | 3-phospho-D-glyceric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glycerate 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Metabolic Flux Analysis of 3-Phosphoglycerate (3-PG) in Glycolysis and Serine Biosynthesis

Executive Summary

This technical guide details the experimental and analytical framework for quantifying metabolic flux through 3-phosphoglycerate (3-PG), a critical branch point in central carbon metabolism.[1] Unlike static metabolite profiling, Metabolic Flux Analysis (MFA) reveals the rate of carbon turnover, distinguishing between glycolytic progression and diversion into the Serine Synthesis Pathway (SSP). This distinction is vital in oncology, where PHGDH (phosphoglycerate dehydrogenase) amplification drives proliferation.

Core Value Proposition: This protocol addresses the primary technical failure mode in 3-PG analysis—the chromatographic resolution of 3-PG from its isomer 2-phosphoglycerate (2-PG). Failure to separate these isomers results in composite data that obscures the specific flux into the serine shunt.

Part 1: The Metabolic Node – Anatomy of a Decision

3-PG is not merely a glycolytic intermediate; it is a decision node. Its flux is determined by the competition between two enzymes with vastly different kinetic properties and downstream consequences.

-

Glycolytic Continuation (PGAM1): Phosphoglycerate mutase converts 3-PG to 2-PG, continuing energy production (ATP) and pyruvate generation.

-

Serine Shunt (PHGDH): Phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP), committing carbon to the SSP.[2] This pathway supports nucleotide synthesis, redox defense (via glutathione), and methylation reactions (1-carbon metabolism).

The Analytical Challenge: In high-proliferation states (e.g., cancer, activated T-cells), static concentrations of 3-PG may remain stable despite massive flux redirection into the SSP. Only

Diagram 1: The 3-PG Branch Point

This diagram illustrates the atom-resolved fate of carbon from Glucose to Serine vs. Pyruvate.

Caption: 3-PG acts as the divergent node between Glycolysis (Blue path) and Serine Synthesis (Red path). PHGDH is the rate-limiting gatekeeper.[3][4]

Part 2: Principles of C-MFA for 3-PG

To measure flux, we utilize Isotopic Non-Stationary MFA (INST-MFA) or Pseudo-Steady State MFA . For 3-PG, steady-state labeling is often sufficient if the culture conditions are constant.

Tracer Selection[5]

-

Primary Tracer: [U-

C-

Logic: Uniformly labeled glucose generates [U-

C -

Advantage: Provides the highest sensitivity for detecting flux into the SSP.

-

-

Secondary Tracer: [1,2-

C-

Logic: Distinguishes oxidative Pentose Phosphate Pathway (PPP) contribution.[5] Oxidative PPP loses C1 (CO

), resulting in M+2 labeled 3-PG, whereas glycolysis retains C1/C2, yielding M+2. (Note: U-13C is preferred for pure SSP flux analysis).

-

Part 3: Experimental Workflow

Scientific Integrity Note: The validity of this protocol rests on Metabolic Quenching . 3-PG turns over in seconds. Improper quenching leads to ATP hydrolysis and artifactual changes in the 3-PG/2-PG ratio.

Step 1: Cell Culture & Labeling[6]

-

Seeding: Plate cells (e.g., A549, Jurkat) to reach 70-80% confluency.

-

Media Switch: Wash cells 2x with warm PBS. Replace with glucose-free media containing 10% dialyzed FBS and [U-

C -

Labeling Duration:

-

Steady State: 6–24 hours (ensures isotopic equilibrium).

-

Dynamic Flux: 5, 15, 30, 60 minutes (requires INST-MFA modeling).

-

Step 2: Metabolism Quenching (The "Cold Trap")

Protocol:

-

Place culture dish on a bed of dry ice.

-

Rapidly aspirate media.

-

Immediately add 80% Methanol/Water (pre-chilled to -80°C) .

-

Why: Methanol denatures enzymes instantly; -80°C stops kinetic activity.

-

Volume: 1 mL per 10cm dish.

-

-

Incubate at -80°C for 15 minutes to ensure complete extraction.

-

Scrape cells (on dry ice) and transfer to pre-chilled tubes.

Step 3: LC-MS/MS Analysis (The Separation Challenge)

Critical Requirement: You must separate 3-PG from 2-PG. They have identical masses (185.0 m/z in negative mode) and fragmentation patterns.

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [6]

-

Column: ZIC-pHILIC (Merck) or Amide HILIC (Waters).

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient: Linear gradient from 80% B to 20% B over 15 minutes.

-

Mass Spec Settings (Triple Quad):

Diagram 2: Experimental Workflow

This diagram outlines the critical path from culture to data, emphasizing QC steps.

Caption: Workflow for 3-PG Flux Analysis. The red dashed line indicates the mandatory QC check for isomer separation.

Part 4: Data Analysis & Flux Calculation[3][9]

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for the natural abundance of

Calculating the Split Ratio

To determine the flux diversion to Serine, compare the fractional enrichment of 3-PG and Serine.

Table 1: Interpreting Labeling Patterns (U-

| Metabolite | Isotopomer | Interpretation |

| 3-PG | M+0 | Unlabeled (Pre-existing or gluconeogenic from unlabeled sources). |

| 3-PG | M+3 | Derived directly from [U- |

| Serine | M+3 | Synthesized de novo from M+3 3-PG (Flux active). |

| Serine | M+0 | Imported from media (Flux inactive/low). |

The Flux Metric:

-

If this ratio is

, nearly all intracellular serine is derived from glycolysis (high PHGDH flux). -

If this ratio is

, the cell relies on exogenous serine uptake.

Part 5: Applications in Drug Development

Targeting the SSP is a high-priority strategy in precision oncology.

-

PHGDH Inhibition: Compounds like NCT-503 or WQ-2101 inhibit PHGDH.[3]

-

Expected Result: 3-PG levels may rise (bottleneck), while Serine M+3 enrichment drops precipitously.

-

-

Resistance Mechanisms: Cells may upregulate serine transporters (ASCT2) to compensate for PHGDH blockade. MFA distinguishes between synthesis (M+3) and uptake (M+0), providing a clear readout of drug efficacy and resistance.

References

-

Locasale, J. W., et al. (2011). Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis.[2][8] Nature Genetics, 43, 869–874. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50, 1–13. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]

-

Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7, 872–881. [Link]

-

Zhang, G., et al. (2017). ZIC-HILIC-MS/MS method for the quantification of 2,3-diphosphoglycerate and ATP in human whole blood.[6] Journal of Chromatography B, 1060, 265-271. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PHGDH at the crossroads: metabolic plasticity, metastatic paradoxes, and therapeutic reconnaissance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PHGDH knockdown activates autophagic flux to suppress migration and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Metabolic Divergence of 3-Phospho-D-glyceric Acid vs. 2-Phosphoglycerate

Executive Summary

In high-throughput metabolomics and drug discovery, 3-phospho-D-glyceric acid (3-PG) and 2-phosphoglycerate (2-PG) are frequently conflated due to their isomeric nature (C3H7O7P, exact mass 186.00859 Da). However, their biological roles are distinct and hierarchically separated. 3-PG functions as a primary biosynthetic hub , diverting carbon into the Serine Biosynthesis Pathway (SBP) and one-carbon metabolism.[1] Conversely, 2-PG acts as a regulatory checkpoint , possessing non-canonical signaling functions that modulate the activity of upstream enzymes like PHGDH.

This guide delineates the mechanistic differences between these isomers, explores their roles as therapeutic targets in oncology (specifically the PGAM1-PHGDH axis), and provides a validated LC-MS/MS protocol for their resolution.

Part 1: Biochemical Divergence & Signaling Mechanisms

3-Phospho-D-glyceric Acid (3-PG): The Biosynthetic Hub

3-PG is the first stable intermediate of glycolysis generated after the energy-investment phase. In proliferative tissues (e.g., stem cells, tumors), 3-PG is not merely a fuel source but a critical branch point.

-

Serine Biosynthesis Pathway (SBP): 3-PG is the direct substrate for Phosphoglycerate Dehydrogenase (PHGDH) .[2][3][4][5][6] This is the rate-limiting step in de novo serine synthesis.[2][3][7]

-

Pentose Phosphate Pathway (PPP) Feedback: High levels of 3-PG can inhibit 6-phosphogluconate dehydrogenase (6PGD), potentially throttling the oxidative PPP, although this regulation is complex and context-dependent.

2-Phosphoglycerate (2-PG): The Allosteric Regulator

Traditionally viewed solely as a dehydration substrate for Enolase to form Phosphoenolpyruvate (PEP), 2-PG has emerged as a signaling metabolite.

-

The PGAM1 Gatekeeper: The conversion of 3-PG to 2-PG is catalyzed by Phosphoglycerate Mutase 1 (PGAM1) .[11][12] Cancer cells often overexpress PGAM1.[11]

-

The 2-PG/PHGDH Feed-Forward Loop:

-

Paradox: Inhibiting PGAM1 causes 3-PG accumulation.[8] Logically, this should increase serine synthesis (more substrate).

-

Reality: Serine synthesis drops upon PGAM1 inhibition.[8]

-

Explanation:2-PG is an allosteric activator of PHGDH. Without sufficient 2-PG, PHGDH catalytic efficiency plummets, regardless of how much 3-PG is available. This mechanism ensures that serine synthesis (anabolic growth) is coupled to successful glycolytic progression.

-

Comparative Metabolic Profile

| Feature | 3-Phospho-D-glyceric Acid (3-PG) | 2-Phosphoglycerate (2-PG) |

| Structure | Phosphate on C3 (Primary alcohol) | Phosphate on C2 (Secondary alcohol) |

| Glycolytic Role | Product of PGK1; Substrate for PGAM1 | Product of PGAM1; Substrate for Enolase |

| Biosynthetic Role | Precursor: Serine, Glycine, Cysteine | None (Directly) |

| Signaling Role | Inhibits 6PGD (oxidative PPP) | Activates PHGDH (Serine synthesis) |

| Therapeutic Target | Substrate for PHGDH (Target: NCT-503) | Product of PGAM1 (Target: PGMI-004A) |

| Cellular Abundance | Typically Higher (mM range) | Typically Lower (Transient) |

Part 2: Pathway Visualization (The PGAM1-PHGDH Axis)

The following diagram illustrates the critical coupling between glycolytic flux and serine biosynthesis, highlighting the regulatory influence of 2-PG.

Figure 1: The PGAM1-PHGDH Axis.[2][3][4][5] Note the red dashed line indicating 2-PG's non-canonical role as an activator of PHGDH, coupling glycolysis to biosynthesis.

Part 3: Analytical Protocol (LC-MS/MS Separation)

Separating these isomers is chemically challenging due to their identical mass and similar polarity. Standard C18 columns often fail to resolve them. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior for polar phosphorylated metabolites.

Protocol: Isomer-Resolved Metabolite Extraction & Analysis

1. Sample Preparation (Quenching & Extraction)

-

Step 1: Rapidly wash cells (adherent) with ice-cold saline (0.9% NaCl) to remove media. Do not use PBS as phosphates interfere.

-

Step 2: Quench metabolism immediately by adding 80% Methanol/20% Water (pre-chilled to -80°C). Use 500 µL per 10^6 cells.

-

Step 3: Scrape cells and transfer to Eppendorf tubes. Vortex vigorously (30s).[4][13]

-

Step 4: Freeze-thaw cycle: Liquid N2 (1 min) -> 37°C bath (2 min) -> Vortex. Repeat 3x. Causality: This disrupts the membrane and releases intracellular metabolites more effectively than sonication alone.

-

Step 5: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to LC vials.

2. LC-MS/MS Conditions

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent zwitterionic HILIC stationary phase.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH improves peak shape for phosphate groups.

-

Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.

-

Flow Rate: 0.25 mL/min.

-

Column Temp: 40°C.

3. Gradient Profile

| Time (min) | % B | Event |

| 0.0 | 90 | Initial equilibration |

| 2.0 | 90 | Isocratic hold |

| 12.0 | 60 | Linear gradient |

| 15.0 | 60 | Hold |

| 15.1 | 90 | Re-equilibration |

| 20.0 | 90 | End Run |

4. Mass Spectrometry (MRM Parameters)

Operate in Negative Ion Mode (ESI-) .[14]

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Retention Time (Approx) |

| 3-PG | 185.0 | 79.0 (PO3-) | 22 | ~8.5 min |

| 2-PG | 185.0 | 79.0 (PO3-) | 22 | ~9.2 min |

Note: 2-PG typically elutes after 3-PG on zwitterionic HILIC columns due to the steric accessibility of the phosphate group interacting with the stationary phase.

Part 4: Therapeutic Implications in Drug Development

The "Warburg" Trap

In oncology drug development, targeting glycolysis is a standard approach. However, the specific choice between upstream (PHGDH) and downstream (PGAM1) targets dictates the metabolic escape route.

-

Targeting PHGDH (e.g., NCT-503):

-

Effect: Blocks conversion of 3-PG to Serine.

-

Outcome: Starves cells of serine/glycine (redox stress). Effective in PHGDH-amplified tumors (e.g., triple-negative breast cancer, melanoma).

-

Resistance: Cells may upregulate exogenous serine transporters.

-

-

Targeting PGAM1 (e.g., PGMI-004A):

-

Effect: Blocks conversion of 3-PG to 2-PG.

-

Metabolic Signature:[8]High 3-PG, Low 2-PG.

-

Mechanism of Action: The drop in 2-PG deactivates PHGDH (loss of allosteric activation). Consequently, the cell cannot utilize the accumulated 3-PG for biosynthesis. This "uncoupling" is more cytotoxic than simple glycolytic inhibition because it halts both ATP generation and biomass production simultaneously.

-

References

-

Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth. Cancer Cell. [Link]

-

Locasale, J. W., et al. (2011). Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis.[8] Nature Genetics. [Link]

-

Zhang, Y., et al. (2017).[15] Bisphosphoglycerate mutase controls serine pathway flux via 3-phosphoglycerate.[15] Nature Chemical Biology. [Link]

-

Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. [Link]

-

Teleman, A. A. (2022). Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]

- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 4. Bioinformatics analysis of the serine and glycine pathway in cancer cells | Oncotarget [oncotarget.com]

- 5. A novel small-molecule inhibitor of 3-phosphoglycerate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. PHGDH is Key to a Prognostic Multigene Signature and a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. portlandpress.com [portlandpress.com]

Regulation of 3-Phosphoglycerate (3-PGA) in Carbon Fixation: A Technical Guide

Executive Summary

3-Phosphoglycerate (3-PGA) is not merely a metabolic intermediate; it is the primary rheostat of photosynthetic carbon flux. For researchers and drug developers, understanding 3-PGA regulation is critical for two distinct reasons:

-

Plant Engineering: It determines the partition between sucrose (transport) and starch (storage), dictating crop yield.

-

Biomedicine: In human oncology, the 3-PGA

Serine biosynthetic shunt is a metabolic hallmark of proliferation (Warburg effect), making the enzymes regulating this pool high-value drug targets.

This guide moves beyond basic textbook definitions to explore the kinetic checkpoints, allosteric logic, and quantification protocols required to manipulate and measure 3-PGA flux.

Part 1: Mechanistic Architecture & Flux Dynamics

The Production/Consumption Hysteresis

The steady-state level of 3-PGA is maintained by a "Push-Pull" mechanism between the Calvin-Benson-Bassham (CBB) cycle's carboxylation and reduction phases.

-

The Source (Carboxylation): Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) catalyzes the carboxylation of RuBP.[1][2][3][4][5]

-

The Sink (Reduction): Phosphoglycerate Kinase (PGK) phosphorylates 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG), consuming ATP.[5]

-

Thermodynamics: This step is endergonic and strictly coupled to the ATP/ADP ratio. A drop in ATP (e.g., darkness or stress) causes immediate accumulation of 3-PGA.

-

The Serine Shunt (Biomedical Relevance)

In proliferative tissues (tumors) and specific plant compartments, 3-PGA is diverted from the cycle into the Phosphorylated Serine Pathway (PSP) .

-

Enzyme: Phosphoglycerate Dehydrogenase (PHGDH).

-

Mechanism: PHGDH oxidizes 3-PGA to 3-phosphohydroxypyruvate.[6]

-

Drug Target: High PHGDH expression correlates with poor prognosis in breast and melanoma cancers, as it fuels nucleotide synthesis via one-carbon metabolism.

Visualization: The 3-PGA Flux Hub

The following diagram illustrates the central position of 3-PGA and its divergent fates.

Caption: 3-PGA acts as a central metabolic node.[7] Note the allosteric feed-forward activation of AGPase (blue) and the diversion to Serine biosynthesis (dashed).

Part 2: Regulatory Checkpoints

The concentration of 3-PGA is not unregulated; it serves as a signal molecule. The cell uses the 3-PGA/Pi ratio as a proxy for energy status.

The AGPase Allosteric Switch

The most critical regulatory mechanism in plant carbon partitioning is the control of ADP-glucose pyrophosphorylase (AGPase) .

-

Mechanism: AGPase catalyzes the first committed step of starch synthesis.

-

Logic:

-

High 3-PGA: Signals abundant carbon fixation

Activates AGPase ( -

High Inorganic Phosphate (Pi): Signals low ATP/energy depletion

Inhibits AGPase.

-

-

Outcome: Starch is only synthesized when the Calvin cycle is running efficiently (High 3-PGA, Low Pi).

Rubisco Activase (Rca) & Redox Control

3-PGA production halts if Rubisco is blocked by sugar-phosphate inhibitors (like CA1P).

-

Rubisco Activase (Rca): An AAA+ ATPase that physically remodels Rubisco to release inhibitors.[8]

-

Regulation: Rca activity is sensitive to the ADP/ATP ratio .[4][8] If the light reaction slows (low ATP), Rca activity drops, Rubisco deactivates, and 3-PGA production ceases, preventing the depletion of RuBP.

Feedback Inhibition

Recent kinetic data suggests that 3-PGA itself can act as a weak competitive inhibitor of Rubisco at supra-physiological concentrations (>10 mM), preventing "metabolic traffic jams" if the reduction phase (PGK/GAPDH) stalls.

Part 3: Analytical Methodologies (Quantification)

Accurate measurement of 3-PGA is notoriously difficult due to its rapid turnover (

Experimental Protocol: Metabolic Quenching & Extraction

Objective: Extract 3-PGA from leaf tissue without altering its in vivo concentration.

Step-by-Step Methodology:

-

Rapid Quenching (Critical):

-

Harvest tissue directly into liquid nitrogen (

). Do not cut the leaf before freezing as wounding alters metabolism within seconds. -

Store at -80°C.

-

-

Extraction (Chloroform/Methanol):

-

Grind 50 mg frozen tissue to a fine powder (ball mill, pre-cooled).

-

Add 1 mL extraction solvent (Chloroform:Methanol:Water, 3:7:2.5 v/v/v) pre-cooled to -20°C.

-

Why? This mixture denatures enzymes (PGK, GAPDH) instantly, freezing the metabolic state.

-

Vortex vigorously (30s) and incubate at 4°C for 30 min.

-

-

Phase Separation:

-

Add 400

L water to induce phase separation. Centrifuge at 10,000 x g for 10 min. -

Collect the upper aqueous phase (contains 3-PGA and polar metabolites).

-

-

Sample Prep:

-

Evaporate supernatant (SpeedVac) and reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate in 50% Acetonitrile).

-

LC-MS/MS Quantification (MRM Mode)

System: Triple Quadrupole MS coupled to UHPLC. Column Selection: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. C18 columns retain 3-PGA poorly due to its high polarity.

Table 1: Recommended MS/MS Transitions for 3-PGA

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Polarity | Notes |

| 3-PGA | 185.0 | 79.0 | -15 | Negative | Phosphate group fragment |

| 3-PGA | 185.0 | 167.0 | -10 | Negative | Loss of water (Quantifier) |

| 188.0 | 79.0 | -15 | Negative | Internal Standard |

Part 4: Logical Framework for Drug Development

For scientists in oncology, the regulation of 3-PGA offers a template for metabolic intervention.

The PHGDH Vulnerability

In Triple-Negative Breast Cancer (TNBC), the gene PHGDH is often amplified.

-

The Logic: Tumors divert glycolytic 3-PGA into serine synthesis to support rapid nucleotide production.

-

Intervention: Small molecule inhibitors of PHGDH force a backup of 3-PGA.

-

Consequence: High 3-PGA inhibits Hexokinase (HK) via feedback loops (in mammalian systems) or forces flux into oxidative phosphorylation, generating ROS that kill the cancer cell.

Visualization: The Regulatory Logic Gate

This diagram depicts the decision-making process based on 3-PGA levels.

Caption: The 3-PGA/Pi ratio acts as a biological logic gate, determining carbon fate.

References

-

Raines, C. A. (2003). The Calvin cycle revisited. Photosynthesis Research. Link

-

Stitt, M., & Zeeman, S. C. (2012). Starch turnover: pathways, regulation and role in growth. Current Opinion in Plant Biology. Link

-

Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

-

Arrivault, S., et al. (2009). Use of reverse-phase liquid chromatography–mass spectrometry to analyze metabolism in Arabidopsis. Plant Journal. Link

-

Portis, A. R. (2003). Rubisco activase – Rubisco's catalytic chaperone.[8] Photosynthesis Research. Link

Sources

- 1. SATHEE: Calvin Cycle [sathee.iitk.ac.in]

- 2. Molecular mechanism of Rubisco activase: Dynamic assembly and Rubisco remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP: ADP ratios, including modifications for measuring the activity and activation state of Rubisco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rubisco activation by wheat Rubisco activase isoform 2β is insensitive to inhibition by ADP [repository.rothamsted.ac.uk]

3-Phospho-D-glyceric acid CAS 820-11-1 chemical properties and stability

Technical Monograph: 3-Phospho-D-glyceric Acid (CAS 820-11-1) [1]

Part 1: Executive Summary

The Metabolic Nexus of Carbon Fixation and Energy Flux [1]

3-Phospho-D-glyceric acid (3-PGA), also known as 3-phosphoglycerate, represents a critical junction in cellular biochemistry.[1][2][3][4][5][6] It serves as the primary stable intermediate in the Calvin-Benson cycle—making it the fundamental building block of biomass in photosynthetic organisms—and a pivotal energy-generating step in glycolysis for heterotrophs.[1] For drug development professionals and metabolic researchers, 3-PGA is not merely a metabolite; it is a high-fidelity biomarker for metabolic flux analysis and a precursor for the biosynthesis of serine, glycine, and cysteine.

This guide synthesizes the physicochemical stability, metabolic topology, and analytical protocols required to work with 3-PGA in high-precision research environments.[1]

Part 2: Chemical Constitution & Physicochemical Profile[7]

3-PGA is a sugar acid derivative featuring a three-carbon backbone with a phosphate ester at the C3 position and a carboxylic acid at C1.[1][4][7][8] The molecule possesses a chiral center at C2, with the D-isomer being the biologically active enantiomer.[1]

Physicochemical Data Table

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid | |

| CAS Number | 820-11-1 | Specific to the free acid form.[1] |

| Formula | C₃H₇O₇P | |

| Molecular Weight | 186.06 g/mol | Free acid basis. |

| Solubility | >50 mg/mL (Water) | Highly hydrophilic due to phosphate/carboxyl groups. |

| pKa Values (Approx) | pKa₁ ~1.3 (Phosphate)pKa₂ ~3.5 (Carboxyl)pKa₃ ~6.4 (Phosphate) | Exists as a trivalent anion (3-PGA³⁻) at physiological pH (7.4).[1] |

| Appearance | White to off-white crystalline powder | Hygroscopic in salt forms (Na/Ba salts).[1] |

| Chirality | D-Isomer (R-configuration) | L-isomer is metabolically inert in most standard pathways.[1] |

Chemical Stability Insight: As a phosphate monoester, 3-PGA is kinetically stable in aqueous solution at neutral pH (7.0–7.[1]5) and ambient temperatures.[9] However, the ester bond is susceptible to hydrolysis under strongly acidic conditions (pH < 2) or in the presence of divalent cations (e.g., Mg²⁺, Ca²⁺) at elevated temperatures, which can catalyze dephosphorylation.[1]

Part 3: Metabolic Significance & Topology[1]

3-PGA acts as a bidirectional valve between anabolic (building) and catabolic (breaking down) metabolism.[1]

-

Glycolysis (Catabolic): Generated from 1,3-bisphosphoglycerate (1,3-BPG) by Phosphoglycerate Kinase.[1] This step generates ATP via substrate-level phosphorylation.[1]

-

Calvin Cycle (Anabolic): The first stable product of carbon fixation.[1][4][10] Ribulose-1,5-bisphosphate (RuBP) reacts with CO₂ (catalyzed by RuBisCO) to essentially "crack" into two molecules of 3-PGA.[1][4][8]

-

Serine Biosynthesis: 3-PGA is diverted from glycolysis to synthesize Serine, which subsequently fuels the One-Carbon Metabolism (folate cycle) and nucleotide synthesis.[1]

Pathway Visualization

Figure 1: The Central Dogma of Carbon Flux. 3-PGA serves as the intersection point for Glycolysis, Photosynthesis, and Amino Acid Biosynthesis.[1]

Part 4: Stability & Handling Protocols

For accurate quantification and usage in assays, strict adherence to stability protocols is required. 3-PGA is robust chemically but fragile biologically due to the ubiquity of phosphatases.[1]

Storage & Reconstitution

-

Solid State: Store at -20°C under desiccant. Stable for >2 years if kept dry.

-

Stock Solutions: Reconstitute in molecular biology grade water (pH 7.0).

-

Recommendation: Prepare a 100 mM stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Note: Avoid storing in phosphate buffers (PBS) if using phosphate-sensitive detection methods (e.g., Malachite Green assays) to prevent high background.[1]

-

Biological Stability (The "Phosphatase Problem")

In cell lysates or tissue homogenates, endogenous phosphatases will rapidly hydrolyze 3-PGA to glycerate and inorganic phosphate.[1]

-

Critical Step: Always include phosphatase inhibitors (e.g., Sodium Fluoride, Sodium Orthovanadate) in lysis buffers when extracting 3-PGA for analysis.[1]

-

Quenching: For metabolic flux studies, metabolism must be quenched immediately using cold methanol (-80°C) or liquid nitrogen to freeze the 3-PGA pool size.[1]

Part 5: Analytical Characterization

Quantification of 3-PGA is typically performed via LC-MS/MS (for specificity) or Enzymatic Assays (for accessibility).[1][3]

Method A: LC-MS/MS Quantification (Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) due to the high polarity of 3-PGA.[1]

-

Column: Amide-based HILIC column (e.g., Waters BEH Amide or equivalent).[1]

-

Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.[12]

-

Ionization: ESI Negative Mode (Phosphate group ionizes well in negative mode).

-

MRM Transition: m/z 185.0 → 79.0 (Precursor [M-H]⁻ to Phosphate fragment [PO₃]⁻).[1]

Method B: Coupled Enzymatic Assay

This protocol uses a "back-reaction" strategy to couple 3-PGA consumption to NADH oxidation, which is measured spectrophotometrically at 340 nm.[1]

Principle:

-

3-PGA + ATP + NADH → GAP + ADP + NAD⁺ + Pi (Catalyzed by PGK and GAPDH)[1]

Protocol Steps:

-

Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 7.6, 5 mM MgSO₄, 1 mM EDTA).

-

Reagent Mix: Add ATP (2 mM) and NADH (0.2 mM).

-

Enzyme Mix: Add Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Phosphoglycerate Kinase (PGK).

-

Baseline: Monitor Absorbance at 340 nm until stable.

-

Initiation: Add sample containing 3-PGA.

-

Readout: Measure the decrease in A340. The drop is stoichiometric to the amount of 3-PGA present.[1]

Analytical Workflow Diagram

Figure 2: Optimized workflow for the extraction and mass spectrometric quantification of 3-PGA.[1]

References

-

BenchChem. (2025).[13] A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs. Enzymatic Assays. BenchChem Technical Notes. Link[1]

-

Creative Proteomics. (2024). 3-phosphoglycerate Analysis Service. Targeted Metabolomics Division. Link

-

FooDB. (2025). Compound Summary: 3-Phosphoglyceric acid (FDB022255).[1][7] The Food Metabolome Database.[1] Link

-

MedChemExpress. (2025). 3-Phosphoglyceric acid Product Information & Safety Data Sheet. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439183, 3-Phosphoglyceric acid. Link

Sources

- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. Glycerate_3-phosphate [bionity.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. 3-Phosphoglyceric Acid: The Metabolic Nexus of Life - Oreate AI Blog [oreateai.com]

- 6. fiveable.me [fiveable.me]

- 7. Showing Compound 3-Phosphoglyceric acid (FDB022255) - FooDB [foodb.ca]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. itwreagents.com [itwreagents.com]

- 10. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. shimadzu.com [shimadzu.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 3-Phosphoglycerate to Serine Biosynthesis Pathway: Metabolic Mechanisms, Experimental Protocols, and Drug Development

Executive Summary

As a central hub of cellular metabolism, the glycolytic intermediate 3-phosphoglycerate (3-PG) serves as the obligate precursor for the de novo Serine Synthesis Pathway (SSP). By shunting carbon away from glycolysis, the SSP fuels the production of serine, glycine, and cysteine—amino acids critical for nucleotide synthesis, methylation reactions, and redox homeostasis. In oncology and drug development, the amplification of the rate-limiting enzyme phosphoglycerate dehydrogenase (PHGDH) in tumors (e.g., breast cancer and melanoma) has established the 3-PG-to-serine axis as a highly validated therapeutic target[1],[2].

This technical guide provides an in-depth mechanistic analysis of 3-PG-derived amino acid synthesis, evaluates current pharmacological interventions, and details field-proven, self-validating experimental protocols for interrogating this pathway.

Mechanistic Grounding: The Serine Synthesis Pathway (SSP)

The conversion of 3-PG to serine is a tightly regulated, three-step enzymatic cascade[3],[4]:

-

Oxidation (PHGDH): 3-PG is oxidized to 3-phosphohydroxypyruvate (3-PHP) by PHGDH. This step is NAD+-dependent, yielding NADH. The generation of NADH directly couples serine synthesis to mitochondrial respiration and cellular redox balance.

-

Transamination (PSAT1): 3-PHP undergoes transamination by phosphoserine aminotransferase 1 (PSAT1) to form 3-phosphoserine (p-Ser). Crucially, this reaction utilizes glutamate as the nitrogen donor, producing α-ketoglutarate (α-KG) as a byproduct. This links the SSP directly to the TCA cycle and glutamine metabolism[5].

-

Dephosphorylation (PSPH): Phosphoserine phosphatase (PSPH) catalyzes the irreversible hydrolysis of p-Ser to yield L-serine[5],[4].

Once synthesized, serine can be converted to glycine via serine hydroxymethyltransferase (SHMT), donating a one-carbon unit to tetrahydrofolate (THF) to support folate metabolism. Furthermore, serine provides the carbon skeleton for cysteine synthesis via the transsulfuration pathway.

Caption: The 3-PG driven Serine Synthesis Pathway (SSP) and downstream amino acids.

Clinical Relevance and Drug Development

Tumors often exhibit "serine addiction," wherein genetic amplification of PHGDH drives excessive carbon flux through the SSP to support rapid proliferation[6],[3]. Inhibiting PHGDH deprives cancer cells of nucleotides and disrupts their antioxidant defense (via reduced glutathione, which requires cysteine and glycine).

Causality in Drug Design: Why target PHGDH over downstream enzymes like PSPH? Recent comparative analyses demonstrate that while PSPH inhibitors reduce intracellular serine, they often fail to halt tumor proliferation. In contrast, PHGDH inhibitors exert robust anti-proliferative effects[5]. This is because PHGDH inhibition not only starves the cell of serine but also depletes the critical byproducts NADH and α-KG, effectively disrupting multiple metabolic nodes simultaneously[5].

Table 1: Quantitative and Mechanistic Profile of Key PHGDH Inhibitors

| Compound | Chemical Class | Mechanism of Action | Target Pathway Node | Efficacy / IC50 |

| CBR-5884 | Thioester derivative | Non-competitive allosteric inhibitor; disrupts enzyme oligomerization | PHGDH (3-PG to 3-PHP) | ~33 µM (Enzymatic); 30% reduction in de novo serine[6],[3] |

| NCT-503 | Thiomorpholine | Non-competitive inhibitor; inactive against normal cells | PHGDH (3-PG to 3-PHP) | ~2.5 µM (Enzymatic); ~80% reduction in carbon incorporation[7] |

| Azacoccone E | Natural Product | Non-competitive against 3-PG; reduces Vmax (likely covalent) | PHGDH (3-PG to 3-PHP) | Time-dependent inhibition; selective for high-PHGDH cells[8] |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the 3-PG-to-serine axis, researchers must employ assays that isolate de novo synthesis from extracellular import. Below are two field-proven protocols designed with internal controls to ensure data integrity.

Protocol 1: High-Throughput In Vitro PHGDH Enzymatic Assay

Causality & Design Choice: Direct measurement of NADH absorbance at 340 nm is highly susceptible to background interference from small-molecule libraries. Therefore, we utilize a diaphorase-coupled assay. Diaphorase couples the oxidation of PHGDH-generated NADH to the reduction of resazurin into resorufin, yielding a highly specific, red-shifted fluorescent signal[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, and 0.01% Tween-20.

-

Enzyme Mix: Add recombinant human PHGDH (10 nM final), NAD+ (0.5 mM), diaphorase (0.1 U/mL), and resazurin (50 µM) to the buffer.

-

Compound Addition: Pin-transfer small molecule inhibitors (e.g., CBR-5884) into 384-well plates containing the enzyme mix. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 3-PG (1 mM final concentration) to initiate the reaction.

-

Kinetic Readout: Measure resorufin fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 20 minutes.

-

Self-Validation Step (Counter-Screen): To rule out false positives (compounds that inhibit diaphorase or quench fluorescence), run a parallel assay omitting PHGDH and 3-PG, and initiate directly with exogenous NADH. Compounds that reduce signal in this counter-screen must be discarded.

Protocol 2: 13C-Stable Isotope Tracing of De Novo Serine Synthesis

Causality & Design Choice: Measuring steady-state metabolite levels cannot distinguish between serine synthesized from 3-PG and serine imported from the media. By feeding cells universally labeled [U-13C]-glucose, all three carbons of the resulting 3-PG are labeled (M+3). Subsequent conversion through the SSP yields M+3 Serine. Calculating the fractional enrichment of M+3 Serine precisely quantifies de novo pathway flux[9],[10].

Step-by-Step Methodology:

-

Metabolic Synchronization: Plate cancer cells (e.g., MDA-MB-468) in standard media. 24 hours post-seeding, wash cells twice with PBS to remove residual unlabeled glucose and amino acids.

-

Isotope Labeling: Add custom RPMI media containing 11.1 mM [U-13C]-glucose and 10% dialyzed FBS[10]. Incubate for 3 to 24 hours (isotopic steady-state is typically reached by 3-6 hours).

-

Metabolic Quenching: Aspirate media and immediately add pre-chilled (-80°C) 80% methanol. Rationale: Rapid cold quenching halts enzymatic activity instantly, preventing the degradation of labile intermediates like 3-PG and p-Ser.

-

Extraction and Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

-

Self-Validation Step: Monitor the M+3 labeling of pyruvate and lactate to confirm that the [U-13C]-glucose successfully entered glycolysis before assessing M+3 Serine.

Caption: Workflow for 13C stable isotope tracing of de novo serine synthesis.

Conclusion

The metabolic diversion of 3-phosphoglycerate into the Serine Synthesis Pathway is a cornerstone of cellular biomass generation and redox regulation. By leveraging rigorous, self-validating experimental frameworks—such as diaphorase-coupled kinetic assays and 13C-isotope tracing—drug development professionals can accurately identify and optimize novel PHGDH inhibitors. Future therapeutic strategies will likely involve combination therapies that target both the SSP and compensatory metabolic nodes, such as glutaminolysis, to overcome tumor resistance mechanisms[2].

References

-

A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

-

Phosphoglycerate dehydrogenase (PHGDH) inhibitors: a comprehensive review 2015–2020 Source: Taylor & Francis URL:[Link]

-

Insights from Natural Product PHGDH Inhibitor Studies Source: Scientific Archives URL:[Link]

-

Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential Source: PubMed / NIH URL:[Link]

-

Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer Source: Drug Target Review URL:[Link]

-

Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers Source: PNAS URL:[Link]

-

Comparative Analysis of the Effects of PSPH and PHGDH Inhibitors on Tumor Cell Proliferation Source: bioRxiv URL:[Link]

-

Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling Source: American Journal of Physiology URL:[Link]

-

The role and research progress of serine metabolism in tumor cells Source: Frontiers in Oncology URL:[Link]

-

13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo Source: bioRxiv URL:[Link]

-

13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status Source: PMC / NIH URL:[Link]

Sources

- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. scientificarchives.com [scientificarchives.com]

- 9. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Metabolic Sensor: Allosteric Regulation by 3-Phospho-D-glyceric Acid (3-PGA) in Enzymatic Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Phospho-D-glyceric acid (3-PGA) is traditionally recognized as a ubiquitous metabolic intermediate, serving as the first stable product of the Calvin-Benson cycle and a key intermediate in glycolysis. However, beyond its role as a carbon scaffold, 3-PGA functions as a highly potent allosteric effector . By binding to spatially distinct regulatory domains on critical enzymes, 3-PGA acts as a metabolic sensor, communicating the carbon and energy status of the cell to modulate metabolic flux.

For drug development professionals and metabolic engineers, understanding the structural logic of 3-PGA allostery offers a blueprint for designing highly selective allosteric modulators. Because allosteric sites face less evolutionary pressure than highly conserved orthosteric (active) sites, they present lucrative targets for overcoming drug resistance and achieving target specificity.

This whitepaper dissects the mechanistic paradigms of 3-PGA allosteric regulation, detailing the conformational dynamics, quantitative kinetic parameters, and self-validating experimental workflows required to study these systems.

The Molecular Logic of 3-PGA Allostery

The regulatory utility of 3-PGA stems from its unique chemical structure: a three-carbon backbone featuring both a carboxylate group and a phosphate moiety . This dual-charge distribution allows it to form highly specific salt bridges and hydrogen bonds, typically coordinating with Arginine and Lysine residues within allosteric pockets.

We examine two distinct evolutionary paradigms of 3-PGA regulation:

-

The Plant/Cyanobacterial Paradigm: Regulation of ADP-glucose pyrophosphorylase (AGPase) to control carbon storage.

-

The Archaeal Paradigm: Regulation of Pyruvate Kinase (PaPK) to control basal energy production.

Metabolic logic of 3-PGA allosteric regulation in plant AGPase and archaeal Pyruvate Kinase.

Paradigm 1: Conformational Shifting in Plant AGPase

ADP-glucose pyrophosphorylase (AGPase) catalyzes the rate-limiting conversion of Glucose-1-Phosphate (G1P) and ATP to ADP-glucose, the universal precursor for starch biosynthesis [[1]](). In higher plants, AGPase is a heterotetramer composed of two large subunits (LS) and two small subunits (SS).

The T-to-R State Transition

In the absence of effectors, or in the presence of the inhibitor inorganic phosphate (Pi), AGPase exists in a rigid, low-activity Tense (T) state . The binding of 3-PGA to the allosteric sites—primarily located at the interface of the large and small subunits—triggers a conformational cascade. This shifts the enzyme into a Relaxed (R) state , opening the catalytic pocket and drastically increasing the affinity for ATP and G1P 1.

Competitive Antagonism

The ratio of 3-PGA to Pi is the master switch for starch synthesis. Structural probing via Alanine-scanning mutagenesis has revealed that Arginine residues in both subunits are critical for coordinating the sulfate/phosphate moieties of these effectors. Because 3-PGA and Pi compete for overlapping or mutually exclusive binding sites, high cytosolic Pi (indicating low energy/carbon availability) displaces 3-PGA, returning the enzyme to its basal T-state 2, 3.

Paradigm 2: Evolutionary Allostery in Archaeal Pyruvate Kinase

While human and conventional bacterial Pyruvate Kinases (PK) are allosterically activated by sugar phosphates like Fructose-1,6-bisphosphate (FBP), hyperthermophilic archaea such as Pyrobaculum aerophilum (PaPK) exhibit a radically different regulatory logic.

In these ancient organisms, 3-PGA acts as the potent allosteric activator of PK [[4]](). Crystallographic studies reveal that the allosteric pocket in the PaPK C-domain is structurally occluded by a Tyrosine residue, preventing the binding of bulky furanose rings (like FBP). Instead, an adjacent cavity perfectly accommodates the smaller, carboxylate-containing 3-PGA molecule 5. This adaptation reflects an early evolutionary stage of glycolysis where regulation was mediated by non-carbohydrate intermediates from the lower half of the pathway 6.

Quantitative Kinetic Parameters

To engineer enzymes for industrial applications or design drugs, one must quantify the allosteric response. The table below summarizes the activation constant (

| Enzyme System | Organism | Effector | Max Fold Activation | Phenotypic Impact | |

| AGPase (WT) | Zea mays (Maize) | 3-PGA | ~2.5 mM | 15-fold | Normal starch synthesis |

| AGPase (Devo 330) | S. tuberosum (Potato) | 3-PGA | 12 μM | >20-fold | Hyper-accumulation of starch |

| AGPase (E38K/G101N) | S. tuberosum (Potato) | 3-PGA | ~0.5 mM | High | Enhanced Pi tolerance |

| PaPK (WT) | P. aerophilum | 3-PGA | ~0.15 mM | 10-fold | Thermostable glycolysis |

Experimental Workflows: Validating Allosteric Modulation

To establish a self-validating system for measuring allosteric kinetics, researchers must isolate the orthosteric turnover from the allosteric conformational shift. Below is the gold-standard protocol for evaluating 3-PGA activation.

Step-by-step in vitro kinetic assay workflow for evaluating 3-PGA allosteric activation.

Protocol 1: Continuous Coupled Spectrophotometric Assay for AGPase

Causality: Direct measurement of ADP-glucose is technically challenging. By running the AGPase reaction in the reverse direction (pyrophosphorolysis), we can couple the production of G1P to the reduction of NAD+, allowing real-time kinetic tracking via UV absorbance.

Step 1: Recombinant Expression & Purification

-

Express the target enzyme in an E. coli mutant strain lacking endogenous AGPase (e.g., glgC mutant) to eliminate background orthologous activity.

-

Purify via Ni-NTA affinity chromatography (if His-tagged) and dialyze into a neutral HEPES buffer (pH 7.5) containing 5 mM MgCl₂.

Step 2: Assay Mixture Assembly

-

Prepare a master mix containing: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM NAD+, 10 μM Glucose-1,6-bisphosphate (activator for mutase), 2 U/mL Phosphoglucomutase, and 2 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

-

Self-Validating Control: Prepare a baseline blank lacking the enzyme, and a "T-state" control lacking 3-PGA.

Step 3: Allosteric Pre-Incubation

-

Aliquot the master mix into a 96-well UV-transparent microplate.

-

Add purified AGPase (typically 0.5 - 2 μg per well).

-

Add varying concentrations of 3-PGA (0.01 mM to 10 mM) and incubate for 5 minutes at 30°C. Causality: Pre-incubation is critical; it provides the thermodynamic time required for the enzyme to undergo the T-to-R conformational shift prior to substrate turnover.

Step 4: Reaction Initiation & Detection

-

Initiate the reaction by adding 1.5 mM ATP and 1.5 mM G1P.

-

Immediately monitor the increase in absorbance at 340 nm (NADH production) using a microplate reader for 10 minutes.

Step 5: Data Analysis

-

Calculate initial velocities (

) from the linear portion of the absorbance curve. -

Plot

against[3-PGA] and fit the data to the Hill equation to derive the activation constant (

Protocol 2: Structural Validation via Alanine Scanning

To confirm the exact binding pocket of 3-PGA, site-directed mutagenesis is employed.

-

Identify putative Arginine/Lysine residues in the target domain using homology modeling.

-

Mutate these residues to Alanine (removing the charged side chain while preserving the peptide backbone).

-

Run the kinetic assay (Protocol 1). A drastic increase in

(reduced affinity) without a significant drop in basal

Strategic Implications for Drug Development & Synthetic Biology

The study of 3-PGA allostery extends far beyond agricultural starch production. For drug development professionals, the mechanisms described here provide a structural template for Allosteric Modulator Design .

Human enzymes, such as Pyruvate Kinase M2 (PKM2)—a major target in cancer metabolism—rely on allosteric regulation (via FBP) to control the Warburg effect. By understanding how ancient archaeal systems utilize smaller carboxylate molecules like 3-PGA to achieve the same tetrameric stabilization [[5]](), medicinal chemists can design novel, low-molecular-weight allosteric activators that mimic 3-PGA's charge distribution. These synthetic modulators can force cancer-associated enzymes into highly active, non-proliferative states without competing with high intracellular concentrations of orthosteric substrates.

References

-

Heat Stability and Allosteric Properties of the Maize Endosperm ADP-Glucose Pyrophosphorylase Are Intimately Intertwined Plant Physiology (Oxford Academic) URL:[Link]

-

Directed molecular evolution of ADP-glucose pyrophosphorylase PNAS URL:[Link]

-

Expression and interaction of AGPase subunits reveal functional enzyme complexes in barley Frontiers in Plant Science URL:[Link]

-

Probing Allosteric Binding Sites of the Maize Endosperm ADP-Glucose Pyrophosphorylase Plant Physiology (NIH/PMC) URL:[Link]

-

3-Phosphoglycerate is an allosteric activator of pyruvate kinase from the hyperthermophilic archaeon Pyrobaculum aerophilum Biochemistry (ACS/NIH) URL:[Link]

-

3-Phosphoglycerate Is an Allosteric Activator of Pyruvate Kinase from the Hyperthermophilic Archaeon Pyrobaculum aerophilum (Full Text) Biochemistry (ACS Publications) URL:[Link]

-

Modulation of Allosteric Regulation by E38K and G101N Mutations in the Potato Tuber ADP-glucose Pyrophosphorylase Bioscience, Biotechnology, and Biochemistry (J-Stage) URL:[Link]

Sources

- 1. Frontiers | Expression and interaction of AGPase subunits reveal functional enzyme complexes in barley [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Probing Allosteric Binding Sites of the Maize Endosperm ADP-Glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phosphoglycerate is an allosteric activator of pyruvate kinase from the hyperthermophilic archaeon Pyrobaculum aerophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Modulation of Allosteric Regulation by E38K and G101N Mutations in the Potato Tuber ADP-glucose Pyrophosphorylase [jstage.jst.go.jp]

Unraveling Carbon Flux: 3-Phosphoglycerate Dynamics and Accumulation Bottlenecks in Photorespiration Mutants

Executive Summary

In C3 plants, the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) presents a massive metabolic liability, assimilating O₂ instead of CO₂ to produce one molecule of 3-phosphoglycerate (3-PGA) and one molecule of the toxic byproduct 2-phosphoglycolate (2-PG)[1]. The canonical function of the photorespiratory C2 cycle is to salvage this lost carbon, converting two molecules of 2-PG back into one molecule of 3-PGA across a complex network spanning the chloroplast, peroxisome, and mitochondrion[2].

For researchers and agricultural biotechnology professionals, manipulating this pathway is a primary target for crop yield enhancement and novel herbicide development. However, analyzing photorespiration mutants presents a metabolic paradox regarding 3-PGA. While the pathway's ultimate goal is 3-PGA synthesis, genetic disruptions in the C2 cycle typically lead to severe 3-PGA depletion and the massive accumulation of upstream intermediates[3]. Yet, under specific transient conditions, secondary feedback mechanisms can trigger a paradoxical pooling or "accumulation" of 3-PGA. This whitepaper dissects the mechanistic causality of 3-PGA dynamics, provides self-validating protocols for metabolite profiling, and outlines the implications for metabolic engineering.

Mechanistic Framework: The 3-PGA Paradox

The Depletion Paradigm in Canonical Mutants

In wild-type plants, photorespiration recovers 75% of the carbon diverted into 2-PG, feeding it back into the Calvin-Benson-Bassham (CBB) cycle as 3-PGA[1]. When mutations knock out key photorespiratory enzymes—such as 2-phosphoglycolate phosphatase (pglp1), serine hydroxymethyltransferase (shm1), or glycerate 3-kinase (glyk1)—this salvage operation fails[2].

The immediate biochemical consequence is a failure to regenerate 3-PGA from the C2 pathway. Consequently, when these mutants are shifted from permissive, high-CO₂ environments to ambient air, their 3-PGA pools rapidly collapse[4]. The carbon becomes trapped in intermediates upstream of the genetic lesion, leading to lethal phenotypes in ambient air[1].

The Transient Accumulation Bottleneck

Despite the general depletion of 3-PGA in photorespiratory mutants, isolated studies and dynamic light-shift experiments reveal instances of relative 3-PGA accumulation[5]. This phenomenon is driven by secondary feedback inhibition rather than direct synthesis:

-

Enzymatic Inhibition by 2-PG: As 2-PG accumulates (e.g., in pglp1 mutants), it acts as a potent competitive inhibitor of CBB cycle enzymes, specifically triose phosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase)[2],[6].

-

The Reduction Bottleneck: By inhibiting the regenerative phase of the CBB cycle, 2-PG prevents the efficient utilization of ATP and NADPH. The reduction of 3-PGA to glyceraldehyde 3-phosphate (G3P) stalls.

-

Pi Cycling Failure: The stalling of the CBB cycle prevents inorganic phosphate (Pi) recycling. As demonstrated in isolated chloroplasts, a low Pi environment restricts ATP synthase activity, further preventing 3-PGA reduction and causing a transient accumulation of 3-PGA relative to RuBP[5].

Fig 1: Carbon flux bottleneck in photorespiration mutants showing 2-PG buildup and 3-PGA depletion.

Data Presentation: Metabolite Pool Shifts

To understand the severity of the carbon trap, we must quantify the steady-state pool sizes of these metabolites. Table 1 summarizes the relative accumulation and depletion of key intermediates when canonical Arabidopsis mutants are shifted from non-photorespiratory to photorespiratory conditions.

Table 1: Relative Metabolite Pool Sizes in Arabidopsis Photorespiratory Mutants (Shifted to Ambient Air)

| Genotype | Mutated Enzyme | 2-PG Level | Glycine Level | Glycerate Level | 3-PGA Level | Phenotype in Air |

| Wild-Type | None | Baseline (1x) | Baseline (1x) | Baseline (1x) | Baseline (1x) | Normal Growth |

| pglp1 | 2-PG Phosphatase | >50x | Decreased | Decreased | Depleted (0.3x) | Lethal |

| shm1 | Serine Hydroxymethyltransferase | Elevated | >80x | Decreased | Depleted (0.5x) | Lethal |

| glyk1 | Glycerate 3-Kinase | Elevated | Elevated | >40x | Depleted (0.2x) | Lethal |

Data synthesized from established metabolomic profiles of photorespiratory mutants[6],[7]. Note that while 3-PGA is universally depleted at steady-state in these mutants, transient micro-accumulations can occur within the first 60 seconds of a light/gas shift due to CBB cycle stalling.

Experimental Protocols: Non-Steady-State ¹³C-Isotope Labeling

To accurately capture the rapid flux of 3-PGA and 2-PG, steady-state metabolomics is insufficient. A self-validating, non-steady-state ¹³C pulse-chase system is required to differentiate between a lack of 3-PGA synthesis and rapid 3-PGA consumption[3].

Step-by-Step Methodology

Step 1: Permissive Acclimation (Establishing the Baseline)

-

Action: Grow mutant lines (e.g., pglp1) in a controlled environmental chamber under 5% CO₂ (High CO₂, HC) for 4 weeks.

-

Causality: High CO₂ outcompetes O₂ at the RuBisCO active site, functionally bypassing the mutation by suppressing 2-PG formation. This ensures the plants are healthy and possess a wild-type equivalent baseline 3-PGA pool prior to the assay.

Step 2: Isotope Pulse (Labeling the Carbon Pool)

-

Action: Transfer plants to a sealed labeling chamber. Inject ¹³CO₂ to a final concentration of 2% (v/v) for exactly 10 minutes under 120 µmol m⁻² s⁻¹ illumination.

-

Causality: A 10-minute pulse is sufficient to reach isotopic steady-state for CBB cycle intermediates, fully labeling the active 3-PGA and RuBP pools without triggering photorespiration.

Step 3: The Photorespiratory Chase (The Shift)

-

Action: Rapidly flush the chamber with ambient air (0.04% ¹²CO₂, 21% O₂).

-

Causality: This sudden drop in the CO₂/O₂ ratio forcefully triggers RuBisCO oxygenase activity. Because the incoming carbon is now ¹²C, any newly formed 2-PG will be unlabeled, while the degradation of the existing ¹³C-3-PGA pool can be tracked in real-time.

Step 4: Cryogenic Quenching and Biphasic Extraction

-

Action: At precise intervals (0, 1, 5, 15, and 30 minutes post-shift), rapidly quench leaf metabolism by submerging the tissue directly in liquid nitrogen. Extract metabolites using a cold methanol/chloroform/water (MCW) biphasic system (-20°C).

-

Causality: 3-PGA and 2-PG have metabolic half-lives of mere seconds. Slow chemical quenching allows residual enzymatic activity (like phosphatases) to artificially alter the 3-PGA/2-PG ratio. The MCW system denatures proteins instantly while partitioning polar metabolites into the aqueous phase.

Step 5: LC-MS/MS Quantification

-

Action: Analyze the aqueous phase using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.

-

Causality: MRM allows for the specific tracking of mass shifts (e.g., ¹³C-3-PGA transitioning to ¹²C-3-PGA). The rate of ¹³C depletion in the 3-PGA pool compared to the accumulation of 2-PG definitively proves the location and severity of the metabolic bottleneck.

Implications for Drug Development & Crop Engineering

Understanding the 3-PGA bottleneck in photorespiratory mutants is not merely an academic exercise; it is the foundation for next-generation agricultural biotechnology.

-

Herbicide Development: The lethality of pglp1 and glyk1 mutants demonstrates that chemical inhibitors targeting these specific C2 pathway enzymes could serve as highly potent, novel herbicides. By forcing the accumulation of 2-PG, these chemicals would rapidly crash the weed's CBB cycle, leading to 3-PGA depletion and death.

-

Synthetic Bypasses: Crop engineers are actively designing synthetic photorespiratory bypasses (e.g., introducing bacterial glycolate dehydrogenase pathways into chloroplasts). The success of these bypasses is measured by their ability to maintain a robust 3-PGA pool and prevent 2-PG accumulation under high temperatures and low CO₂, ultimately increasing crop biomass yields by up to 20%.

References

- Photorespir

- Photorespir

- Modulation of the Major Paths of Carbon in Photorespiratory Mutants of Synechocystis Source: PMC - NIH

- The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentr

- The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumul

- Regulation of Plant Primary Metabolism – How Results From Novel Technologies Are Extending Our Understanding From Classical Targeted Approaches Source: Taylor & Francis

Sources

- 1. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the Major Paths of Carbon in Photorespiratory Mutants of Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Major Paths of Carbon in Photorespiratory Mutants of Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

3-Phospho-D-Glyceric Acid (3-PG) as a Master Signaling Hub in Cancer Metabolism: Mechanisms, Methodologies, and Therapeutic Targeting

Executive Summary: The Paradigm Shift of 3-PG

Historically, 3-Phospho-D-glyceric acid (3-PG) was viewed strictly as a transitional intermediate in the glycolytic cascade—a fleeting metabolite bridging 1,3-bisphosphoglycerate and 2-phosphoglycerate. However, modern metabolomics and structural biology have fundamentally redefined its role. 3-PG is now recognized as a potent intracellular signaling molecule and a direct allosteric modulator that dictates cancer cell fate.

By acting as a nutrient sensor, 3-PG coordinates the Warburg effect, the oxidative pentose phosphate pathway (PPP), and the serine synthesis pathway (SSP). This technical guide provides an in-depth mechanistic analysis of 3-PG signaling, details self-validating experimental protocols for metabolic profiling, and outlines strategic opportunities for targeted drug development.

Mechanistic Paradigms of 3-PG Signaling

Allosteric Regulation of the Pentose Phosphate Pathway (PPP)

Cancer cells must constantly balance ATP generation with the production of reducing equivalents (NADPH) and nucleotide precursors. 3-PG directly binds to and inhibits 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the oxidative PPP[1].

The intracellular concentration of 3-PG is tightly controlled by phosphoglycerate mutase 1 (PGAM1), which converts 3-PG to 2-phosphoglycerate (2-PG). Because PGAM1 is frequently upregulated in human cancers (often due to TP53 loss), it rapidly depletes intracellular 3-PG pools. This depletion relieves the allosteric inhibition on 6PGD, thereby driving PPP flux to support rapid macromolecule biosynthesis and redox homeostasis[1].

The 3-PG/PHGDH/p53 Cell Fate Switch

Beyond allostery, 3-PG acts as a structural switch that directly controls apoptosis. Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the SSP, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP)[2].

Under conditions of glucose starvation, intracellular 3-PG levels plummet. Unoccupied by 3-PG, PHGDH undergoes a conformational shift that allows it to interact with the scaffold protein AXIN and the kinase HIPK2. This newly formed complex binds and activates p53, triggering pro-apoptotic pathways. Thus, 3-PG availability autonomously controls p53 activity, providing a direct mechanistic link between metabolic substrate availability and cell survival.

3-PG acts as a central signaling hub regulating PPP flux, SSP, and p53-mediated apoptosis.

Experimental Methodologies for 3-PG Profiling & Target Validation

To accurately study 3-PG signaling, researchers must employ rigorous, self-validating protocols. Because 3-PG turns over in milliseconds, traditional biochemical assays often fail. The following workflows are designed to establish absolute causality.

Protocol 1: Intracellular 3-PG Quantification via Isotope-Dilution LC-MS/MS

Causality & Logic: Rapid quenching is mandatory to halt the enzymatic interconversion of 3-PG and 2-PG by PGAM1. The addition of a

Step-by-Step Workflow:

-

Metabolic Quenching: Rapidly aspirate media from cultured cancer cells (e.g., MCF-7, MDA-MB-231) and immediately submerge the plate in 80% cold methanol (-80°C) to instantaneously denature metabolic enzymes.

-

Extraction & Spiking: Scrape cells in the cold extraction buffer (Methanol:Acetonitrile:Water, 2:2:1). Immediately spike in a known concentration of uniformly labeled

C-3-PG as the internal standard. -

Phase Separation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Collect the polar supernatant and dry it under a gentle nitrogen stream to concentrate the metabolites.

-

LC-MS/MS Analysis: Reconstitute the pellet in LC-MS grade water. Inject the sample onto an anion-exchange column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) negative ion mode.

-

Data Validation: Calculate the exact 3-PG concentration by determining the ratio of the endogenous peak area (unlabeled) to the internal standard peak area (

C-labeled).

Self-validating LC-MS/MS workflow for precise intracellular 3-PG quantification.

Protocol 2: Validating the PHGDH-p53 Interaction (Co-Immunoprecipitation under Nutrient Stress)

Causality & Logic: To prove that low 3-PG triggers the PHGDH-AXIN-HIPK2-p53 complex, cells must be cultured in glucose-deprived media to lower endogenous 3-PG pools prior to Co-IP. A parallel glucose-replete control acts as the internal validation mechanism.

Step-by-Step Workflow:

-

Nutrient Deprivation: Culture cells in glucose-free DMEM supplemented with dialyzed FBS for 4-12 hours to deliberately deplete intracellular 3-PG. Maintain a control group in standard high-glucose DMEM.

-

Lysis: Lyse cells in a mild, non-denaturing CHAPS buffer supplemented with protease and phosphatase inhibitors to preserve transient protein-protein interactions.

-

Immunoprecipitation: Incubate lysates with an anti-PHGDH primary antibody overnight at 4°C, followed by the addition of Protein A/G magnetic beads for 2 hours.

-

Elution and Detection: Wash beads stringently, elute complexes by boiling in Laemmli buffer, and perform Western blotting probing for p53, AXIN, and HIPK2. The interaction should only be robustly visible in the glucose-deprived (low 3-PG) cohort.

Therapeutic Implications and Drug Development

Targeting the 3-PG signaling axis involves either modulating its upstream regulator (PGAM1) to force 3-PG accumulation, or inhibiting its downstream effector (PHGDH) to block serine synthesis and mimic a low 3-PG state.

Table 1: Pharmacological Modulators of the 3-PG Axis

| Compound | Target | Mechanism of Action | IC50 / Affinity | Impact on 3-PG Axis |

| PGMI-004A | PGAM1 | Allosteric inhibition | ~26 µM | Increases 3-PG, allosterically inhibiting 6PGD[1] |

| CBR-5884 | PHGDH | Covalent inhibition (non-active site) | ~33 µM | Blocks serine synthesis, disrupts oligomeric state[3] |

| BI-4916 | PHGDH | NADH/NAD+ competitive prodrug | Low nM | Arrests proliferation in serine-free environments[3] |

| Chicoric Acid | PHGDH | Substrate binding site inhibitor | N/A | Induces selective cytotoxicity in PHGDH+ cells[4] |

By inhibiting PGAM1 with small molecules like PGMI-004A, intracellular 3-PG accumulates to levels that bind and inhibit 6PGD, effectively choking off the PPP and stalling tumor growth[1]. Conversely, inhibiting PHGDH prevents the utilization of 3-PG for serine synthesis, a pathway highly amplified in breast cancers and melanomas[2].

Conclusion

3-PG is not merely a metabolic stepping stone; it is a profound signaling entity that integrates glycolytic flux with redox defense (via 6PGD) and apoptotic cell fate (via p53). For drug development professionals, the 3-PG node offers a highly attractive, dual-targeting opportunity: forcing 3-PG accumulation to crash the PPP, or mimicking 3-PG depletion to unleash p53-mediated apoptosis. Future therapeutic regimens will likely leverage these metabolic vulnerabilities in combination with standard chemotherapies to overcome tumor resistance.

References

- Title: Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth Source: Princeton University URL

- Source: dntb.gov.ua (Cell Research)

- Source: ijbs.com (International Journal of Biological Sciences)

- Title: Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH)

- Title: The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer (PMC)

Sources

Methodological & Application

Protocol for enzymatic assay of 3-Phospho-D-glyceric acid using PGK

Precise Quantification of 3-Phospho-D-Glyceric Acid (3-PGA): A Coupled Enzymatic Assay Utilizing PGK and GAPDH

As metabolic engineering and targeted therapeutics advance, the precise quantification of central carbon metabolites has become paramount. 3-Phospho-D-glyceric acid (3-PGA) sits at a critical juncture in both glycolysis and the Calvin cycle, influencing the overall flux of energy production and carbon fixation[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity, coupled enzymatic assays remain the gold standard for high-throughput, cost-effective, and highly specific quantification in complex biological matrices[1].

As an Application Scientist, I have designed this protocol to move beyond a simple list of steps. This guide details the biochemical causality behind the assay, establishes a self-validating experimental system, and provides a robust framework for reproducible 3-PGA quantification.

Biochemical Principles & Causality

Unlike kinetic enzyme assays that measure the initial rate of reaction (

-

The Kinase Reaction (PGK): Phosphoglycerate kinase (PGK) catalyzes the phosphorylation of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG)[3][4].

-

The Dehydrogenase Reaction (GAPDH): 1,3-BPG is highly unstable and is immediately reduced to glyceraldehyde-3-phosphate (G3P) by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This step concomitantly oxidizes NADH to NAD⁺[3][4].

-

Signal Detection: The stoichiometric oxidation of NADH results in a quantifiable decrease in absorbance at 340 nm, which is directly proportional to the initial 3-PGA concentration[3][4].

Coupled enzymatic pathway for 3-PGA quantification via NADH oxidation at 340 nm.

Reagent Formulation & Rationale

To ensure maximum enzymatic efficiency and complete substrate conversion, reagents must be prepared fresh and maintained at specific concentrations. The use of Triethanolamine (TEA) is deliberate; unlike phosphate buffers, TEA maintains the optimal pH (7.6) for PGK and GAPDH without precipitating Mg²⁺ or interfering with phosphoryl transfer[3][5].

Table 1: Master Mix Formulation and Final Assay Concentrations

| Reagent / Component | Stock Concentration | Final Assay Concentration | Mechanistic Function |

| Triethanolamine (TEA) Buffer | 100 mM (pH 7.6) | ~83 mM | Maintains optimal pH; non-chelating[3][5]. |

| L-Cysteine HCl | 200 mM (Neutralized) | 3.0 mM | Prevents oxidation of GAPDH active-site thiols[3][5]. |